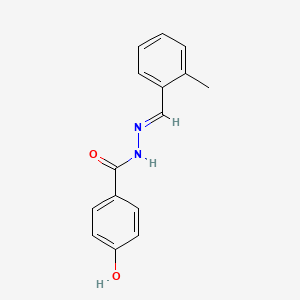
2-(benzyloxy)benzaldehyde oxime
Vue d'ensemble
Description
“2-(benzyloxy)benzaldehyde oxime” is a derivative of benzaldehyde oxime . Benzaldehyde oxime is an organic compound with the formula C7H7NO . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .
Synthesis Analysis
The synthesis of oxime involves a condensation reaction between benzaldehyde and hydrohylamine . This reaction is based on the reactivity of carbonyl groups, particularly in aldehydes, which are very useful in organic synthesis . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .Molecular Structure Analysis
The molecular formula of “this compound” is C14H12O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .Applications De Recherche Scientifique
Oxidation Processes
- The oxidation of oximes to carbonyl compounds, including 2-(benzyloxy)benzaldehyde oxime, can be efficiently catalyzed by metalloporphyrins. This reaction is significant in the context of synthetic chemistry, where the transformation of oximes into carbonyl compounds is a valuable process (Zhou, Yuan, & Ji, 2010).
Catalysis and Chemical Synthesis
- In a study, transition-metal triflate catalyzed the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes, demonstrating the potential of C–H functionalization in the synthesis of oxime ketals (Shafi, 2015).
- Another research explored the catalysis of oxidative conversion of aryloximes to arylaldehydes, highlighting the importance of this transformation in synthetic chemistry. It specifically investigated the catalytic effect of ruthenium (III) chloride on benzaldehyde oxime (ManjunathaA et al., 2021).
Pharmaceutical and Antimicrobial Applications
- A study on benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)benzaldehyde, reported their significant anticancer activity against HL-60 cells, suggesting potential applications in cancer treatment (Lin et al., 2005).
- Research into the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes demonstrated their use as antimicrobial additives for lubricating oils and fuels, indicating the broader applicability of this compound derivatives (Talybov, Akhmedova, & Yusubov, 2022).
Photoinduced Electron-Transfer Reactions
- The photosensitized reactions of benzaldehyde oximes, including this compound, were investigated to understand their behavior under electron-transfer conditions. These findings have implications for the development of photochemical processes (de Lijser et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
(NE)-N-[(2-phenylmethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-10,16H,11H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMUTEQULQIHFG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



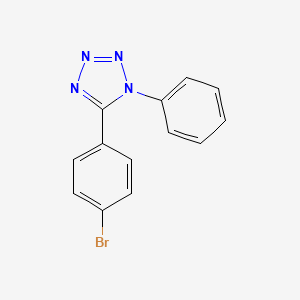
![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)
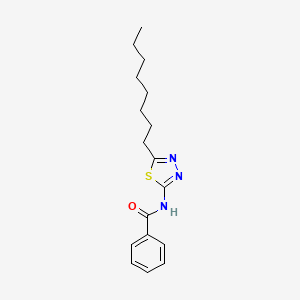

![6'-[(2-amino-2-oxoethyl)thio]-5'-cyano-2'-methyl-N-(2-methylphenyl)-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide](/img/structure/B3840939.png)
![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-biphenylyl)methanone](/img/structure/B3840946.png)
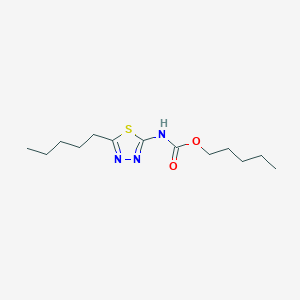
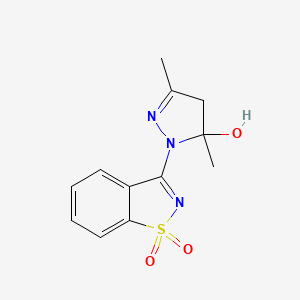
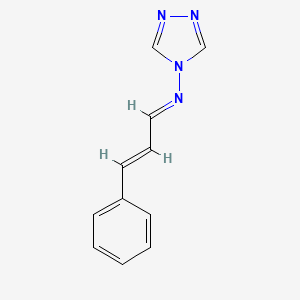
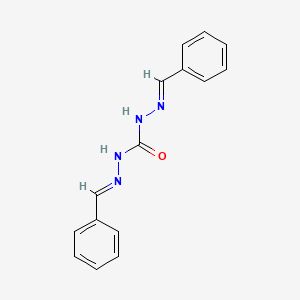
![1-[6-(3-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B3840980.png)
![1,7,7-trimethyl-2,6-dioxatricyclo[6.2.2.0~4,9~]dodecane-3,5-dione](/img/structure/B3840991.png)
